molecular formula C10H15N6O+ B3250123 [二甲基氨基(三唑并[4,5-b]吡啶-3-氧基)亚甲基]-二甲基氮鎓 CAS No. 200731-31-3

[二甲基氨基(三唑并[4,5-b]吡啶-3-氧基)亚甲基]-二甲基氮鎓

货号 B3250123
CAS 编号: 200731-31-3
分子量: 235.27 g/mol
InChI 键: WXIONIWNXBAHRU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“[Dimethylamino(triazolo[4,5-b]pyridin-3-yloxy)methylidene]-dimethylazanium” is also known as HATU . It is a popular coupling agent used in peptide synthesis . The compound has a molecular formula of C10H15N6O.F6P and a molecular weight of 380.23 . It is a guanidinium N-oxide, not an uronium compound .


Synthesis Analysis

HATU is used in the synthesis of various medicinal intermediates . It is particularly advantageous for solid-phase peptide synthesis . It is used in the cyclization of linear tetramers .


Molecular Structure Analysis

The InChI code for the compound is 1S/C10H15N6O.BF4/c1-14(2)10(15(3)4)17-16-9-8(12-13-16)6-5-7-11-9;2-1(3,4)5/h5-7H,1-4H3;/q+1;-1 .


Chemical Reactions Analysis

HATU is used in amide bond formation reactions . It is known for its fast reaction speed and high yield, even with large steric hindrance .

科学研究应用

化学合成及应用

  1. 新型杂环化合物的合成:研究表明,使用二甲基氨基衍生物可以合成各种新型杂环化合物。例如,Abdel‐Aziz 等人(2008)详细介绍了新型吡唑并[1,5‐a]嘧啶、1,2,4‐三唑并[1,5‐a]嘧啶和其他含有噻唑并[3,2‐a]苯并咪唑部分的衍生物的合成,这些衍生物表现出中等的抗菌和抗真菌作用 (Abdel‐Aziz 等,2008)

  2. 抗菌应用:Mabkhot 等人(2016)合成了新的基于噻吩的杂环化合物作为潜在的抗菌剂。这些化合物包括吡唑、吡啶、[1,2,4]三唑并[1,5-α]嘧啶等,表现出显着的抗菌潜力 (Mabkhot 等,2016)

  3. 结构分析和表征:Amr 等人(2016)专注于合成和 X 射线研究 6H-色满并[3,4-e][1,3,4]三唑并[2,3-a]嘧啶,深入了解此类化合物的分子结构和潜在应用 (Amr 等,2016)

  4. 催化合成杂环化合物:Khashi 等人(2015)描述了由二甲基氨基衍生物催化的三环吡咯并[3,2-e][1,2,4]三唑并[1,5-c]嘧啶的合成,突出了这些化合物在促进特定化学反应中的作用 (Khashi 等,2015)

  5. 抗菌剂的开发:Farghaly(2008)致力于合成和测试衍生自二甲基氨基衍生物的化合物的抗菌活性,加深了对其在对抗细菌和真菌感染中的潜力的理解 (Farghaly,2008)

未来方向

HATU is widely used in the synthesis of various medicinal intermediates . Its use in peptide synthesis, particularly in the formation of peptide-peptoid hybrids, is a promising area of research . The determination of the three-dimensional structure of these hybrids is a key step for the identification of new targets and the rational design of bioactive compounds .

属性

IUPAC Name

[dimethylamino(triazolo[4,5-b]pyridin-3-yloxy)methylidene]-dimethylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N6O/c1-14(2)10(15(3)4)17-16-9-8(12-13-16)6-5-7-11-9/h5-7H,1-4H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXIONIWNXBAHRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N6O+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901026947
Record name (Dimethylamino)-N,N-dimethyl(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yloxy)methaniminium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901026947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[Dimethylamino(triazolo[4,5-b]pyridin-3-yloxy)methylidene]-dimethylazanium

CAS RN

200731-30-2
Record name (Dimethylamino)-N,N-dimethyl(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yloxy)methaniminium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901026947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a similar manner as described for Intermediate 18, 6-(1-aminoethyl)-N-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine (Intermediate 9) (0.20 g, 0.67 mmol), 5-bromothiophene-2-carboxylic acid (0.15 g, 0.73 mmol), O-(7-azabenzotriazol-1-yl-N,N,N′,N′tetramethyluronium hexafluorophospahte (0.28 g, 0.73 mmol) and triethylamine (0.20 mL, 1.4 mmol) in N,N-dimethylformamide (10 mL) gave 5-bromo-N-(1-{3-[(3,4,5-trimethoxyphenyl)amino]-1,2,4-triazin-6-yl}ethyl)thiophene-2-carboxamide (0.35 g) as a white solid. MS m/z 494, 496 (M+1, M+3).
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Intermediate 18
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.15 g
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

In a similar manner as described for Intermediate 18, 6-(1-aminoethyl)-N-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine (Intermediate 9) (0.20 g, 0.67 mmol), 3-bromothiophene-2-carboxylic acid (0.27 g, 1.3 mmol), O-(7-azabenzotriazol-1-yl-N,N,N′,N′-tetramethyluronium hexafluorophospahte (0.49 g, 1.3 mmol) and triethylamine (0.35 mL, 2.5 mmol) in N,N-dimethylformamide (10 mL) gave 3-bromo-N-(1-{3-[(3,4,5-trimethoxyphenyl)amino]-1,2,4-triazin-6-yl}ethyl)thiophene-2-carboxamide (0.24 g) as a white solid. MS m/z 494, 496 (M+1, M+3).
Quantity
0.35 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Intermediate 18
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.27 g
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

In a similar manner as described for Intermediate 18 (below), 6-(1-aminoethyl)-N-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine (Intermediate 9) (0.10 g, 0.33 mmol), 2-[(trifluoroacetyl)amino]benzoic acid (0.084 g, 0.36 mmol), O-(7-azabenzotriazol-1-yl-N,N,N′,N′-tetramethyluronium hexafluorophospahte (0.14 g, 0.36 mmol) and triethylamine (0.10 mL, 0.73 mmol) in N,N-dimethylformamide (2.0 mL) gave 2-[(trifluoroacetyl)amino]-N-(1-{3-[(3,4,5-trimethoxyphenyl)amino]-1,2,4-triazin-6-yl}ethyl)benzamide (0.12 g) as a white solid. MS m/z 521 (M+1).
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 18
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.084 g
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[Dimethylamino(triazolo[4,5-b]pyridin-3-yloxy)methylidene]-dimethylazanium
Reactant of Route 2
[Dimethylamino(triazolo[4,5-b]pyridin-3-yloxy)methylidene]-dimethylazanium
Reactant of Route 3
[Dimethylamino(triazolo[4,5-b]pyridin-3-yloxy)methylidene]-dimethylazanium
Reactant of Route 4
[Dimethylamino(triazolo[4,5-b]pyridin-3-yloxy)methylidene]-dimethylazanium
Reactant of Route 5
[Dimethylamino(triazolo[4,5-b]pyridin-3-yloxy)methylidene]-dimethylazanium
Reactant of Route 6
[Dimethylamino(triazolo[4,5-b]pyridin-3-yloxy)methylidene]-dimethylazanium

Citations

For This Compound
27
Citations
DAT Pires, MP Bemquerer… - International Journal of …, 2014 - Springer
Peptides are biomolecules that may have several biological activities which makes them important to the environment in which they operate. Sometimes it is necessary for larger …
Number of citations: 44 link.springer.com
CN Herlan, A Sonnefeld, T Gloge, J Brückel, LC Schlee… - Molecules, 2021 - mdpi.com
Outstanding affinity and specificity are the main characteristics of peptides, rendering them interesting compounds for basic and medicinal research. However, their biological …
Number of citations: 1 www.mdpi.com
D St-Cyr, DF Ceccarelli, S Orlicky, AM van der Sloot… - Science …, 2021 - science.org
Pharmacological control of the ubiquitin-proteasome system (UPS) is of intense interest in drug discovery. Here, we report the development of chemical inhibitors of the ubiquitin-…
Number of citations: 16 www.science.org
R Huang, Y Sheng, D Wei, J Yu, H Chen… - European Journal of …, 2020 - Elsevier
Disulfide re-bridging strategy has demonstrated significant advantages in the construction of homogeneous antibody drug conjugates (ADCs). However, a major issue that disulfide …
Number of citations: 17 www.sciencedirect.com
M Ultsch, A Braisted, HR Maun… - … , Design and Selection, 2017 - academic.oup.com
The well-studied B-domain from Staphylococcal protein A is a 59 amino acid three-helix bundle that binds the Fc portion of IgG with a dissociation constant of ~35 nM. The B-domain …
Number of citations: 30 academic.oup.com
MH Reutershan, MR Machacek… - Journal of Medicinal …, 2021 - ACS Publications
Identification of low-dose, low-molecular-weight, drug-like inhibitors of protein–protein interactions (PPIs) is a challenging area of research. Despite the challenges, the therapeutic …
Number of citations: 11 pubs.acs.org
CL Mao, S Zhao, ZL Zang, L Xiao… - The Journal of …, 2019 - ACS Publications
A palladium-catalyzed alkenylation involving remote δ-position C(alkenyl)–H activation of cycloalkenes reacting with electron-deficient alkenes is described. This method features …
Number of citations: 14 pubs.acs.org
H Chen, Z Chen, Z Zhang, Y Li, S Zhang, F Jiang… - European journal of …, 2020 - Elsevier
Discovery and optimization of selective liver X receptor β (LXRβ) agonists are challenging due to the high homology of LXRα and LXRβ in the ligand-binding domain. There is only one …
Number of citations: 14 www.sciencedirect.com
H Sun, D Chen, S Zhan, W Wu, H Xu… - Journal of Medicinal …, 2020 - ACS Publications
Blockade of immune checkpoint PD-1/PD-L1 facilitates the rescue of immune escapes of tumor cells. Though various monoclonal antibodies have been approved for clinical therapy, …
Number of citations: 12 pubs.acs.org
MJ Stawikowski, AM Knapinska, GB Fields - … : Methods and Protocols, 2017 - Springer
A continuous assay method, such as the one that utilizes an increase in fluorescence upon hydrolysis, allows for rapid and convenient kinetic evaluation of proteases. To better …
Number of citations: 4 link.springer.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。